(Benzoylamino)(phenyl)acetic acid

Description

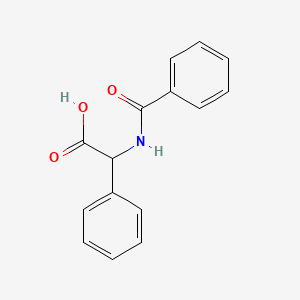

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403128 | |

| Record name | (benzoylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-43-9 | |

| Record name | (benzoylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Benzoylamino)(phenyl)acetic acid basic properties

An In-Depth Technical Guide to the Basic Properties of (Benzoylamino)(phenyl)acetic Acid

Introduction and Overview

This compound, also known by its synonym N-Benzoyl-DL-phenylglycine, is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of phenylglycine, it incorporates a chiral center at the α-carbon, which is directly attached to a phenyl ring. This unique structural motif makes it a valuable building block, particularly in the synthesis of semi-synthetic β-lactam antibiotics. The addition of the N-benzoyl group modifies the compound's physicochemical properties, influencing its reactivity, solubility, and application as a synthetic intermediate.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physicochemical properties, established synthetic routes, key applications, and analytical methodologies for this compound. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.

1.1 Chemical Identity and Nomenclature

-

Systematic IUPAC Name: 2-(Benzoylamino)-2-phenylacetic acid

-

Common Synonyms: N-Benzoyl-DL-phenylglycine

-

CAS Number: 74536-43-9 (for the DL-racemic mixture)[1]

-

Molecular Formula: C₁₅H₁₃NO₃[1]

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. For this compound, the interplay between the carboxylic acid group, the secondary amide, and the two phenyl rings defines its characteristics.

2.1 Structural Features

The molecule consists of a central α-carbon bonded to four different groups: a hydrogen atom, a phenyl group, a carboxylic acid group, and a benzoylamino group. This substitution pattern renders the α-carbon a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)- and (S)-(Benzoylamino)(phenyl)acetic acid. The DL- form refers to the racemic mixture of these two enantiomers.

2.2 Acidity (pKa)

-

Expert Insight: Understanding the pKa is critical for developing extraction, purification, and analytical protocols. For instance, to extract this compound into an aqueous layer from an organic solvent, the pH of the aqueous solution must be raised significantly above the pKa (e.g., pH > 6) to ensure complete deprotonation to the highly water-soluble carboxylate form. Conversely, to precipitate the acid from an aqueous solution, the pH should be lowered to at least two units below the pKa (e.g., pH < 2).

2.3 Solubility Profile

The molecule's solubility is dictated by the balance between its polar functional groups (carboxylic acid, amide) and its nonpolar components (two phenyl rings).

-

Water: Generally, it is poorly soluble in cold water but shows increased solubility in hot water.[5] This is typical for carboxylic acids of this size, where the energy of the crystal lattice must be overcome.

-

Organic Solvents: It is soluble in polar organic solvents such as ethanol, methanol, and acetone.[5][6] It also shows solubility in chlorinated solvents like chloroform and dichloromethane, as well as ethers.[5][7] This broad solubility in organic solvents makes it highly versatile for synthetic transformations.

2.4 Data Summary Table

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |

| Molecular Weight | 255.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 187-191 °C (for the related N-benzoylglycine) | [5] |

| pKa (estimated) | ~ 4.0 - 4.5 (based on phenylacetic acid) | [3][4] |

| Solubility | Poorly soluble in cold water; soluble in hot water, ethanol, methanol, chloroform, DMF, DCM. | [5][7] |

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is the N-acylation of DL-phenylglycine. This reaction is a variation of the well-established Schotten-Baumann reaction.

3.1 Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

3.2 Experimental Protocol: N-Acylation of DL-Phenylglycine

This protocol describes a robust method for the synthesis of N-Benzoyl-DL-phenylglycine adapted from standard procedures for amino acid benzoylation.[8]

-

Materials:

-

DL-Phenylglycine (1.0 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Benzoyl Chloride (1.1 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ice

-

-

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-phenylglycine (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water. Stir until all solids are dissolved.

-

Causality Note: Sodium bicarbonate is a mild base used to neutralize the HCl byproduct generated during the reaction. It also deprotonates the carboxylic acid of the starting material, increasing its solubility in water, and ensures the amino group remains nucleophilic for the attack on benzoyl chloride. Using a strong base like NaOH could increase the rate of hydrolysis of the benzoyl chloride reagent.[8]

-

-

Acylation: Cool the solution to 0-5 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it to pH < 2 by the slow addition of concentrated HCl. A white precipitate will form.

-

Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation. The product is insoluble in acidic aqueous media, while the starting material and salts remain dissolved.

-

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.[8]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

-

Applications in Research and Drug Development

This compound and its enantiomerically pure forms are not typically active pharmaceutical ingredients (APIs) themselves. Instead, their value lies in their role as critical chiral building blocks for complex molecules.

4.1 Intermediate in Antibiotic Synthesis The most prominent application is in the semi-synthesis of β-lactam antibiotics. Phenylglycine derivatives are used to construct the acyl side-chains of penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cefalexin).[2] The structure and stereochemistry of this side-chain are crucial for the drug's spectrum of activity, stability, and oral bioavailability.

4.2 Chiral Auxiliary and Resolution Agent The inherent chirality of phenylglycine derivatives allows them to be used as chiral auxiliaries.[2] They can be temporarily attached to a prochiral molecule to direct a subsequent chemical reaction to produce a single desired stereoisomer, after which the auxiliary is cleaved. This is a fundamental strategy in asymmetric synthesis.

Analytical Characterization

Confirming the identity, purity, and quality of this compound is essential. A combination of chromatographic and spectroscopic techniques is typically employed.

5.1 Analytical Workflow Diagram

Caption: Standard workflow for the analytical characterization of the final product.

5.2 High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of this compound.

-

Protocol: HPLC Purity Analysis

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Expert Insight: A C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography. Its nonpolar nature is ideal for retaining moderately nonpolar molecules like the analyte via hydrophobic interactions.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Causality Note: The acidic modifier (phosphoric or formic acid) is crucial. It ensures the carboxylic acid group of the analyte remains protonated (neutral), preventing peak tailing and yielding sharp, symmetrical peaks.[9]

-

-

Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The two phenyl rings in the molecule contain chromophores that strongly absorb UV light, making 254 nm an excellent wavelength for sensitive detection.[9]

-

-

Sample Preparation: Dissolve the sample accurately in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[9]

-

Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

5.3 Spectroscopic Identification

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp to medium peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp peak around 1640-1660 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

-

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Aromatic Protons (2 Ph rings): A complex multiplet between δ 7.2-8.0 ppm (10H).

-

Amide Proton (N-H): A doublet around δ 8.5-9.0 ppm (1H), coupling to the α-proton.

-

α-Proton (CH): A doublet around δ 5.5-5.8 ppm (1H), coupling to the amide proton.

-

Carboxylic Acid Proton (COOH): A broad singlet, often above δ 10-12 ppm, which may be difficult to observe or exchange with solvent protons.

-

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be prevented from coming into contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a foundational building block in synthetic chemistry, bridging the gap between simple starting materials and complex, high-value molecules like semi-synthetic antibiotics. A thorough understanding of its basic properties—from its pKa and solubility to its synthesis and analytical characterization—is paramount for its effective use in research and development. The protocols and data presented in this guide provide a robust framework for scientists and professionals to handle, synthesize, and analyze this versatile compound with confidence and technical precision.

References

-

BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Guides.

-

Zhao, Y., et al. (2021). Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data, 66(7).

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

-

iChemical. (n.d.). N-(benzoyl)glycine, CAS No. 495-69-2. iChemical.com.

-

ResearchGate. (2008). Analysis of DL-phenylglecine by high performance liquid chromatography.

-

Pawar, S. S., et al. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 9(4).

-

PubChem. (n.d.). N-Benzoyl-(S)-phenylglycine. National Center for Biotechnology Information.

-

BenchChem. (2025). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. BenchChem Technical Support Center.

-

Wikipedia. (n.d.). Phenylacetic acid.

-

Chemicalland21. (n.d.). Phenylacetic Acid.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylacetic Acid [drugfuture.com]

- 5. N-(benzoyl)glycine, CAS No. 495-69-2 - iChemical [ichemical.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijirset.com [ijirset.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural Analysis of N-Benzoyl-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Benzoyl-DL-phenylglycine, a non-proteinogenic amino acid derivative, holds significant interest in medicinal chemistry and drug development due to its unique structural features. This guide provides a comprehensive technical overview of the methodologies employed in its structural analysis. While a definitive solid-state structure via X-ray crystallography is not publicly available at the time of this writing, this document synthesizes information from various analytical techniques to provide a robust framework for its characterization. We will delve into its synthesis, chromatographic separation of its enantiomers, and spectroscopic elucidation through mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. This guide is intended to be a practical resource, offering not only theoretical principles but also actionable experimental protocols and insights into the causality behind methodological choices.

Introduction: The Significance of N-Benzoyl-DL-phenylglycine

N-Benzoyl-DL-phenylglycine belongs to a class of N-acylated amino acids, which are pivotal in the synthesis of peptides and peptidomimetics. The introduction of the benzoyl group to the nitrogen atom of phenylglycine, a non-proteinogenic amino acid with a phenyl group directly attached to the α-carbon, imparts specific conformational constraints and physicochemical properties.[1] These characteristics make it a valuable building block in the design of novel therapeutic agents and probes for biological systems.

A thorough understanding of its three-dimensional structure, stereochemistry, and spectral properties is paramount for its effective application. This guide will navigate the essential analytical techniques required for a comprehensive structural characterization of N-Benzoyl-DL-phenylglycine.

Synthesis of N-Benzoyl-DL-phenylglycine via the Schotten-Baumann Reaction

The synthesis of N-Benzoyl-DL-phenylglycine is effectively achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[2] This reaction involves the treatment of DL-phenylglycine with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[2]

Mechanistic Insight

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of DL-phenylglycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Sources

(Benzoylamino)(phenyl)acetic acid CAS 74536-43-9

An In-Depth Technical Guide to (Benzoylamino)(phenyl)acetic acid (CAS 74536-43-9): Synthesis, Properties, and Research Perspectives

Abstract

This compound, also known as N-Benzoyl-DL-phenylglycine, is a derivative of the non-proteinogenic amino acid phenylglycine. Its structure, which combines a phenylacetic acid backbone with a benzoylamino group, makes it a compound of interest for researchers in medicinal chemistry and organic synthesis.[1] While specific research on this molecule is limited, its structural motifs are found in numerous biologically active compounds, suggesting its potential as a scaffold for developing new therapeutic agents.[1] This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, potential applications derived from its structural components, and robust analytical methodologies for its characterization. It is intended to serve as a foundational resource for scientists and drug development professionals exploring the utility of this and related molecules.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as an amino acid derivative.[1] The core structure is a phenylglycine molecule where the nitrogen atom of the amino group is acylated by a benzoyl group. This modification significantly alters the polarity, lipophilicity, and potential for biological interactions compared to its parent amino acid.

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 74536-43-9 | [2] |

| Molecular Formula | C₁₅H₁₃NO₃ | [2][3] |

| Molecular Weight | 255.27 g/mol | [2][4] |

| IUPAC Name | 2-benzamido-2-phenylacetic acid | [5] |

| Synonyms | N-Benzoyl-DL-phenylglycine, N-Benzoylphenylglycine | [5] |

| Computed XLogP3 | 2.5 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 |[6] |

Safety and Handling: This compound is intended for research use only.[2] It is classified as an irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Synthesis and Purification

The most direct and logical synthetic route to this compound is the N-acylation of the precursor amino acid, DL-phenylglycine, with a benzoylating agent. A well-established method for the N-benzoylation of amino acids involves the use of benzoic anhydride in an acidic medium, which provides good yields and a straightforward workup.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Benzoylation of DL-Phenylglycine

This protocol is adapted from a general procedure for the synthesis of N-benzoyl amino acids.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine DL-phenylglycine (1.0 eq, e.g., 5.0 g, 33.1 mmol), benzoic anhydride (1.0 eq, 7.5 g, 33.1 mmol), and glacial acetic acid (50 mL).

-

Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (70:30).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a rotary evaporator and remove the acetic acid under reduced pressure.

-

Isolation and Purification: The resulting crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the pure product.

-

Characterization: The final product, obtained as a white solid, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity. The melting point should also be recorded.

Causality Behind Experimental Choices

-

Reagents: Benzoic anhydride is used as the benzoylating agent. It is sufficiently reactive under these conditions but less sensitive to moisture than benzoyl chloride, simplifying the experimental setup. Glacial acetic acid serves as a solvent that readily dissolves the starting materials and is stable at reflux temperatures.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the acylation to completion in a reasonable timeframe.

-

Purification: Column chromatography is a standard and effective method for separating the desired N-acylated product from unreacted starting materials and by-products like benzoic acid, ensuring high purity of the final compound.

Potential Applications and Biological Context

While direct biological studies on this compound are scarce, its structural components—the phenylacetic acid (PAA) core and the N-benzoyl amino acid motif—are well-documented in various biological and medicinal contexts.

Scaffold in Medicinal Chemistry

The phenylacetic acid moiety is a common scaffold in biologically active molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[7] The addition of a benzoyl group can modulate key drug-like properties, such as lipophilicity and the capacity for protein binding.[1] This makes the title compound an attractive starting point for creating a library of analogs for screening in drug discovery programs.[1]

Potential Antimicrobial and Antifungal Activity

Phenylacetic acid itself, produced by various microorganisms like Bacillus licheniformis, exhibits significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.[8] The mechanism may involve disrupting cell metabolism and membrane integrity.[9] Furthermore, series of N-benzoyl amino acids have been synthesized and evaluated for their antifungal activity, with several compounds showing remarkable efficacy against fungal strains. This suggests that this compound is a strong candidate for antimicrobial and antifungal screening.

Relevance as a Research Tool in Human Metabolism

Phenylacetic acid is a known uremic toxin that accumulates in patients with chronic kidney disease.[10] At elevated concentrations, it can impair macrophage function and stimulate the generation of reactive oxygen species (ROS) and TNF-α secretion in vascular endothelial cells, potentially contributing to the pathology of the disease.[10][11] this compound could serve as a more stable or modified version of PAA for in-vitro studies aimed at elucidating these pathological mechanisms.

Biological Context Diagram

Caption: Relationship of the target compound to its metabolic precursor and its potential activities.

Analytical Methodologies

Robust analytical methods are crucial for verifying the purity of the synthesized compound and for its quantification in experimental settings. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

General Analytical Workflow

Caption: A typical workflow for the HPLC analysis of this compound.

Protocol: Reversed-Phase HPLC Analysis

This hypothetical method is based on standard procedures for analyzing phenylacetic acid and its derivatives.[12][13]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for pH control and improved peak shape.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength between 210 nm and 230 nm, where the phenyl and benzoyl chromophores exhibit strong absorbance.[12]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards.

-

Validation: The method should be validated for linearity, accuracy, and precision according to standard laboratory guidelines.

Future Research Directions

This compound represents a molecule with untapped potential. Future research efforts could be productively focused in the following areas:

-

Biological Screening: A systematic evaluation of its activity against a panel of pathogenic bacteria and fungi to validate the potential suggested by its structural motifs.[8]

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying the substituents on both the phenyl ring of the glycine moiety and the benzoyl group. This would allow for a systematic exploration of how structural changes impact biological activity.

-

Mechanistic Studies: If biological activity is confirmed, further studies should investigate its mechanism of action. For example, if it shows antimicrobial effects, experiments could focus on its impact on bacterial cell wall synthesis, protein synthesis, or membrane potential.[9]

-

Pharmacokinetic Profiling: Investigation of its metabolic stability, cell permeability, and other pharmacokinetic properties to assess its potential as a drug lead or a biological probe.

References

-

4-(Benzoylamino)benzeneacetic acid | C15H13NO3 | CID 5174056 - PubChem - NIH. [Link]

-

dl-PHENYLGLYCINE - Organic Syntheses Procedure. [Link]

-

Genetic engineering approaches for the fermentative production of phenylglycines - PMC. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. [Link]

-

The uraemic toxin phenylacetic acid impairs macrophage function - PubMed. [Link]

-

The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC - PubMed Central. [Link]

-

N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem. [Link]

-

A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed. [Link]

-

Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed. [Link]

-

Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. [Link]

-

Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed. [Link]

Sources

- 1. Buy this compound | 74536-43-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]

- 4. 4-(Benzoylamino)benzeneacetic acid | C15H13NO3 | CID 5174056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The uraemic toxin phenylacetic acid impairs macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of N-Acyl Amino Acids: Principles, Methodologies, and Applications

Abstract

N-acyl amino acids (NAAAs) represent a diverse class of lipoamino acids with significant and expanding applications across the pharmaceutical, cosmetic, and food industries.[1] As crucial signaling molecules in various biological processes, their synthesis is a cornerstone of research and development in these fields.[2][3] This technical guide provides a comprehensive overview of the core methodologies for N-acyl amino acid synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer detailed, field-proven protocols, and explore the rationale behind experimental choices. This document aims to serve as an authoritative resource, grounded in scientific integrity and practical expertise, to empower researchers in the effective synthesis and application of these versatile biomolecules.

Introduction: The Significance of N-Acyl Amino Acids

N-acyl amino acids are amphipathic molecules resulting from the covalent linkage of a fatty acid to the amino group of an amino acid via an amide bond.[3][4] This unique structure confers a range of physicochemical properties that underpin their diverse biological functions and commercial applications. Endogenously, NAAAs act as signaling lipids involved in processes such as inflammation, pain perception, and metabolic regulation.[5][6] Their structural similarity to endocannabinoids has spurred significant interest in their therapeutic potential, with research exploring their roles as neuromodulators and probes for novel drug targets.[2][7]

In industrial applications, NAAAs are valued as biodegradable and biocompatible surfactants. The ability to tune their properties by varying both the fatty acid chain and the amino acid headgroup allows for the creation of molecules with specific functionalities, from emulsifiers in cosmetics to antimicrobial agents in food products.[8] The growing demand for green and sustainable chemicals has further propelled the development of efficient and environmentally friendly synthetic routes to NAAAs.

This guide will provide a detailed exploration of the primary synthetic methodologies, offering a critical analysis of each to aid researchers in selecting the most appropriate approach for their specific research and development goals.

Chemical Synthesis of N-Acyl Amino Acids: Established and Modern Approaches

Chemical synthesis remains a primary route for both laboratory-scale and industrial production of N-acyl amino acids. The choice of method often depends on factors such as the scale of the reaction, the nature of the starting materials, and the desired purity of the final product.

The Schotten-Baumann Reaction: A Cornerstone of N-Acylation

The Schotten-Baumann reaction is a widely used and robust method for synthesizing amides from amines and acyl chlorides.[9][10] In the context of NAAA synthesis, it involves the reaction of an amino acid with a fatty acyl chloride in the presence of a base.[5]

Mechanism and Rationale: The reaction proceeds via nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a base, typically sodium hydroxide, is crucial for two reasons: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it deprotonates the amino acid's amino group, increasing its nucleophilicity.[9][10] The reaction is often performed in a biphasic solvent system (e.g., water and an organic solvent like dichloromethane) to facilitate the separation of the product.[9]

Workflow Diagram: Schotten-Baumann Reaction

Caption: General workflow for the Schotten-Baumann synthesis of N-acyl amino acids.

Experimental Protocol: Synthesis of N-Palmitoleoyl Glycine [5]

-

Materials: Glycine, Palmitoleoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve Glycine (1.0 eq) and NaOH (2.0 eq) in water and cool the solution to 0 °C in an ice bath.

-

Dissolve Palmitoleoyl chloride (1.05 eq) in DCM.

-

Add the Palmitoleoyl chloride solution dropwise to the stirring aqueous solution of glycine over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-palmitoleoyl glycine, which can be further purified by recrystallization.

-

Advantages and Disadvantages:

| Advantages | Disadvantages |

| High yields and relatively fast reaction times. | Use of acyl chlorides, which can be harsh and moisture-sensitive. |

| Broad applicability to various amino acids. | Generation of stoichiometric amounts of salt byproduct.[11] |

| Well-established and reliable methodology. | Potential for side reactions with sensitive amino acid side chains. |

Direct Dehydration Condensation

This method involves the direct reaction of a fatty acid with an amino acid at high temperatures, typically above 170°C, to form the N-acyl amino acid and water.

Mechanism and Rationale: This is a condensation reaction where the carboxylic acid of the fatty acid reacts with the amino group of the amino acid. The high temperature is required to drive off the water formed and shift the equilibrium towards the product.

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Atom-economical (water is the only byproduct). | High reaction temperatures can lead to side reactions and degradation of sensitive molecules. |

| Avoids the use of harsh activating agents. | Often results in lower yields and product purity compared to other methods. |

Methods Utilizing Activated Esters and Amidation of Fatty Acid Methyl Esters

To circumvent the harsh conditions of direct condensation and the use of acyl chlorides, milder methods involving the activation of the fatty acid or the use of fatty acid esters have been developed.

-

Activated Ester Amidation: The fatty acid is first converted to an activated ester (e.g., with N-hydroxysuccinimide), which then readily reacts with the amino acid under milder conditions.[12]

-

Fatty Acid Methyl Ester Amidation: Fatty acid methyl esters can react with amino acids in the presence of a catalyst, such as an alkoxide, to form the N-acyl amino acid.[11] This method is particularly relevant for industrial applications due to the ready availability of fatty acid methyl esters from biodiesel production.

Workflow Diagram: Activated Ester Method

Caption: Two-step synthesis of N-acyl amino acids via the activated ester method.

Enzymatic Synthesis: A Green and Selective Alternative

Enzymatic synthesis of N-acyl amino acids offers a more sustainable and selective approach compared to traditional chemical methods.[1] Biocatalysis operates under mild reaction conditions, reducing energy consumption and minimizing the formation of byproducts.[13]

Lipases and Proteases in NAAA Synthesis

Lipases and proteases are the most commonly used enzymes for the synthesis of N-acyl amino acids. These enzymes can catalyze the formation of the amide bond through a process known as reverse hydrolysis in non-aqueous or low-water media.[13][14]

Mechanism and Rationale: In a low-water environment, the thermodynamic equilibrium of the hydrolysis reaction catalyzed by these enzymes is shifted towards synthesis. The enzyme's active site facilitates the nucleophilic attack of the amino acid's amino group on the acyl donor, which can be a free fatty acid or a fatty acid ester.

Experimental Protocol: Enzymatic Synthesis of N-Lauroyl-L-arginine [14]

-

Materials: L-arginine hydrochloride, Lauric acid, Acylase I from pig kidney, Glycerol, Buffer solution (e.g., Tris-HCl, pH 7.5).

-

Procedure:

-

Prepare a reaction mixture containing L-arginine hydrochloride (0.5 M), lauric acid (6.2 mM), and acylase I (0.33% w/v) in a glycerol-water system (e.g., 25% v/v buffer).

-

Incubate the mixture at 37°C with magnetic stirring for an extended period (e.g., 144 hours).

-

Monitor the conversion of the fatty acid to the N-acyl amino acid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Upon reaching equilibrium or desired conversion, the product can be isolated and purified.

-

Advantages and Disadvantages:

| Advantages | Disadvantages |

| High selectivity (chemo-, regio-, and stereoselectivity). | Often slower reaction rates compared to chemical methods. |

| Mild reaction conditions (temperature, pH). | Enzyme cost and stability can be a concern. |

| Environmentally friendly ("green chemistry"). | Lower yields in some cases due to equilibrium limitations. |

Applications in Drug Development and Beyond

The diverse biological activities of N-acyl amino acids make them attractive candidates for drug development.[7] For instance, certain NAAAs have shown analgesic, anti-inflammatory, and neuroprotective properties.[3][6] The ability to synthesize a wide array of NAAAs is crucial for structure-activity relationship (SAR) studies aimed at optimizing their therapeutic effects and developing novel drug leads.[15] For example, modifications to the acyl chain length and saturation, as well as the amino acid headgroup, can significantly impact their biological targets and efficacy.[15] Recent research has also highlighted their potential in treating neurodegenerative diseases like Alzheimer's by modulating microglial activity.[16]

Conclusion and Future Outlook

The synthesis of N-acyl amino acids is a dynamic field with a rich history and a promising future. While classical methods like the Schotten-Baumann reaction remain valuable for their robustness and scalability, there is a clear trend towards the development and implementation of greener, more sustainable enzymatic approaches. The continued exploration of novel biocatalysts and reaction engineering strategies will undoubtedly lead to more efficient and cost-effective production of these valuable molecules. As our understanding of the diverse biological roles of N-acyl amino acids deepens, the demand for tailored synthetic methods will continue to grow, paving the way for new discoveries in medicine, materials science, and beyond.

References

-

He, L., Liu, Y., & Wang, Y. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules, 28(10), 4123. [Link]

-

Tan, Y. H., et al. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300621. [Link]

-

Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of the American Oil Chemists' Society, 79(1), 41-46. [Link]

-

Takakura, Y., et al. (2011). Synthesis of N-acyl-L-arginines and N-acyl-L-glutamic acids with various fatty acids by a novel enzyme, N-acyl-L-amino acid synthase. Journal of Bioscience and Bioengineering, 111(1), 35-40. [Link]

-

Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]

-

Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

-

Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. SciSpace. [Link]

-

Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808941. [Link]

-

Mallet, P. E., et al. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1430-1448. [Link]

- Zajac, J. J., & Costello, C. A. (2015). Process for preparing n-acyl amino acid salts.

-

Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). N-Acylamides. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Mechoulam, R., & Ben-Shabat, S. (2014). N-acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press. [Link]

-

Wellmar, U. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org. [Link]

-

Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. [Link]

-

Hasibuan, M. F., et al. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235. [Link]

-

Hughes, A. B. (Ed.). (2011). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry: Volume 4, Protection Reactions, Medicinal Chemistry, Combinatorial Synthesis. Wiley-VCH. [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S.College. [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]

-

Robertson, J. M., & Wintermeyer, W. (1981). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. J Mol Biol, 151(1), 57-79. [Link]

-

Viromii. (2024). Novel N-acyl amino acid treatment for Alzheimer's disease and other neurodegenerative diseases. Viromii. [Link]

-

Pan, J., Devarie-Baez, N. O., & Xian, M. (2011). THE SYNTHESIS AND REACTIONS OF N-ACYL THIOL AMINO ACIDS. ACS Publications. [Link]

-

Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Semantic Scholar. [Link]

-

Carozzi, A., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Scientific Reports, 9(1), 4586. [Link]

Sources

- 1. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acylamides - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]

- 12. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis of <i>N</i>‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. viromii.com [viromii.com]

Chirality of (Benzoylamino)(phenyl)acetic acid

An In-Depth Technical Guide to the Chirality of (Benzoylamino)(phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-benzoyl-phenylglycine, is a chiral carboxylic acid of significant interest in synthetic and pharmaceutical chemistry. As a derivative of the non-proteinogenic amino acid phenylglycine, its enantiomers serve as crucial building blocks for a variety of biologically active molecules, including antibiotics and enzyme inhibitors.[1] The stereochemistry at the α-carbon dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral entities, such as biological receptors or enzymes. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers with high purity is paramount. This guide provides a comprehensive overview of the core principles and field-proven methodologies for managing the chirality of N-benzoyl-phenylglycine, from the synthesis of the racemate to advanced chiral resolution techniques and analytical validation of enantiopurity.

Synthesis of Racemic this compound

The foundational step in any chiral resolution process is the efficient synthesis of the racemic starting material. For N-benzoyl-phenylglycine, the most direct and widely adopted method is the N-benzoylation of racemic DL-phenylglycine. The Schotten-Baumann reaction is a classic and robust protocol for this transformation.[2]

The causality behind this choice lies in its simplicity and high yield. The reaction proceeds by nucleophilic acyl substitution, where the amino group of phenylglycine attacks the electrophilic carbonyl carbon of benzoyl chloride. An aqueous base, typically sodium hydroxide or sodium bicarbonate, serves two critical functions: it deprotonates the amino group to increase its nucleophilicity and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[2]

Experimental Protocol: Schotten-Baumann Benzoylation

-

Dissolution: Dissolve DL-phenylglycine (1.0 eq) in an aqueous solution of 10% sodium hydroxide (2.5 eq) with stirring in a flask cooled in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirring solution. Ensure the temperature remains below 10 °C to minimize hydrolysis of the benzoyl chloride.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. Reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. This protonates the carboxylate, causing the N-benzoyl-phenylglycine product to precipitate.

-

Isolation & Purification: Collect the white solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield racemic this compound.

Caption: Workflow for the synthesis of racemic N-benzoyl-phenylglycine.

Methodologies for Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[3] For an acidic compound like N-benzoyl-phenylglycine, several robust strategies exist, each with distinct advantages. The choice of method is often guided by factors such as scale, cost, desired purity, and available equipment.

Diastereomeric Salt Crystallization

This classical technique remains one of the most cost-effective and scalable methods for chiral resolution.[4] The underlying principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility).[5] This is achieved by reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). The resulting diastereomeric salts can then be separated by fractional crystallization.

Causality of Agent Selection: The success of this method hinges on the significant solubility difference between the two diastereomeric salts in a given solvent. Common resolving agents for carboxylic acids are naturally occurring and commercially available chiral amines like brucine, strychnine, (+)-cinchotoxine, and (R/S)-α-phenylethylamine.[3][5] Empirical screening of several resolving agents and solvent systems is often necessary to identify the optimal conditions for separation.

-

Salt Formation: Dissolve the racemic N-benzoyl-phenylglycine (1.0 eq) in a suitable hot solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve a sub-stoichiometric amount (0.5-0.6 eq) of the chosen chiral resolving agent (e.g., (R)-α-phenylethylamine) in the same solvent. Add the resolving agent solution to the acid solution.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt. The slow cooling is critical for forming well-defined crystals and achieving high diastereomeric purity.

-

Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

-

Enantiomer Regeneration: Suspend the isolated, less soluble salt in water and acidify with a strong acid (e.g., HCl). This breaks the salt, protonating the target acid and making it insoluble, while the chiral amine resolving agent remains in the aqueous phase as its hydrochloride salt.

-

Purification: Filter the precipitated pure enantiomer of N-benzoyl-phenylglycine and wash with water. The resolving agent can often be recovered from the aqueous filtrate by basification and extraction.[3]

-

Analysis: Determine the enantiomeric purity of the product using methods described in Section 3.

Caption: Logical flow of chiral resolution by diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic resolution offers an environmentally friendly and highly selective alternative to classical methods.[6] This technique leverages the stereospecificity of enzymes to preferentially catalyze a reaction on one enantiomer of the racemic substrate, a process known as kinetic resolution. For N-acyl amino acids, enzymes like acylases are ideal.[1]

Mechanism of Action: Porcine kidney acylase I, for example, exhibits nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids.[1] When racemic N-benzoyl-phenylglycine is incubated with this enzyme, it will selectively hydrolyze the N-benzoyl-(L)-phenylglycine to L-phenylglycine and benzoic acid, leaving the N-benzoyl-(D)-phenylglycine unreacted. The maximum theoretical yield for the desired unreacted enantiomer is 50%.[7]

-

Substrate Preparation: Dissolve racemic N-benzoyl-phenylglycine in a buffered aqueous solution (e.g., phosphate buffer) and adjust the pH to the optimal range for the enzyme (typically pH 7-8 for acylase I).

-

Enzymatic Reaction: Add the enzyme (e.g., Acylase I from Aspergillus or porcine kidney) to the substrate solution.[1] The reaction temperature is typically maintained between 25 °C and 40 °C.

-

Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. Over-running the reaction will not increase the yield of the desired enantiomer and may compromise its enantiomeric excess (ee).

-

Separation: After the reaction, terminate it by adding acid to denature the enzyme. Exploit the solubility differences between the products and the unreacted starting material. Acidify the solution to pH ~2. The unreacted N-benzoyl-(D)-phenylglycine will precipitate and can be collected by filtration. The L-phenylglycine product will remain in the aqueous solution.

-

Purification: The collected N-benzoyl-(D)-phenylglycine can be recrystallized to improve its chemical and enantiomeric purity.

| Enzyme Source | Substrate | Product 1 (Unreacted) | Product 2 (Hydrolyzed) | Enantiomeric Excess (ee) | Reference |

| Hog Kidney Acylase I | DL-N-Acetylphenylglycine | D-N-Acetylphenylglycine | L-Phenylglycine | >95% (D-form), >99% (L-form) | [1] |

| Pseudomonas sp. Lipase | Racemic Thioester | (S)-Thioester | (R)-Acid | >95% |

Table 1: Examples of Enzymatic Kinetic Resolutions. Note: Data for the direct analogue N-acetylphenylglycine is shown to illustrate the principle's effectiveness.

Chiral Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and versatile technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[8][9] The separation is based on the differential transient diastereomeric interactions between the two enantiomers and the chiral selector immobilized on the stationary phase.

Rationale for CSP Selection: For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are often the first choice due to their broad applicability.[10][11] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1 are excellent starting points for method development.[11] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

-

Column Screening: Screen a set of diverse CSPs (e.g., cellulose-based, amylose-based, Pirkle-type) to find a column that shows baseline or near-baseline separation.

-

Mobile Phase Selection:

-

Normal Phase (NP): Typically mixtures of hexane/isopropanol or hexane/ethanol. This mode often provides the best selectivity.

-

Polar Organic (PO): Mixtures of acetonitrile/methanol or acetonitrile/isopropanol.

-

Reversed Phase (RP): Mixtures of water/acetonitrile or water/methanol, often with a buffer.

-

-

Additive Optimization: For acidic analytes like N-benzoyl-phenylglycine, adding a small amount (0.1%) of a strong acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[11] The acid suppresses the ionization of the analyte's carboxyl group, leading to better peak shape and reproducible retention times.

-

Parameter Optimization: Fine-tune the separation by adjusting the mobile phase composition (ratio of solvents), flow rate, and column temperature to maximize resolution (Rs > 1.5).

-

Detection: Use a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 220-230 nm).

| Parameter | Condition | Rationale |

| Column | Lux® 5 µm Cellulose-1 (250 x 4.6 mm) | Proven CSP for a wide range of racemates.[11] |

| Mobile Phase | Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) | Normal phase often gives superior selectivity for this class of compounds. TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | Ambient (or 25 °C) | A controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | High absorbance for the benzoyl and phenyl chromophores. |

Table 2: A representative starting method for chiral HPLC analysis.

Caption: Schematic of enantiomer separation and analysis by Chiral HPLC.

Analysis of Enantiomeric Purity

Accurate quantification of the enantiomeric composition is a critical self-validating step for any resolution protocol.

Chiral High-Performance Liquid Chromatography (HPLC)

As described above, chiral HPLC is the gold standard for determining enantiomeric purity.[8] The enantiomeric excess (ee) is calculated directly from the integrated peak areas of the two enantiomers in the chromatogram.

Calculation of Enantiomeric Excess (ee%): ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100% Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[12] While historically significant, it is now primarily used for qualitative confirmation and assigning the absolute configuration ((+) or (-)) rather than for precise purity determination. The optical purity can be calculated by comparing the specific rotation of the sample to that of the pure enantiomer.

Calculation of Optical Purity: Optical Purity % = ( [α]observed / [α]max ) × 100% Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer under identical conditions.

This method is less accurate than HPLC, especially at very high purity levels, and is sensitive to concentration, solvent, temperature, and wavelength.[13]

Conclusion

The management of chirality for this compound is a multi-faceted challenge that integrates synthetic chemistry, separation science, and analytical validation. While classical diastereomeric salt crystallization offers a scalable and economical route for resolution, modern techniques like enzymatic resolution and chiral HPLC provide superior selectivity and analytical precision. For the research, scientist, and drug development professional, a thorough understanding of the principles and causality behind each of these methods is essential for the successful production and characterization of enantiomerically pure materials, ultimately enabling the advancement of chiral drug discovery and development.

References

-

Enzymic resolution of DL-phenylglycine | Request PDF - ResearchGate. Available at: [Link]

- EP0350811A2 - Enzymatic resolution process - Google Patents.

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. Available at: [Link]

-

Enantiomeric separation of basic drugs using N-benzyloxycarbonylglyclyl-L-proline as counter ion in methanol - PubMed. Available at: [Link]

-

An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst - ijirset. Available at: [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

-

Chiral resolution - Wikipedia. Available at: [Link]

-

Resolution processes - Kessels SA. Available at: [Link]

-

Chiral HPLC Column - Phenomenex. Available at: [Link]

-

Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC - NIH. Available at: [Link]

-

Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate. Available at: [Link]

-

Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available at: [Link]

-

The Chiral Notebook. Available at: [Link]

-

Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds - ResearchGate. Available at: [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

- CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijirset.com [ijirset.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pharmtech.com [pharmtech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Resolution processes [kesselssa.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of N-Benzoyl-DL-phenylglycine

This guide provides a comprehensive exploration of the stereochemical landscape of N-Benzoyl-DL-phenylglycine, a critical derivative of the non-proteinogenic amino acid phenylglycine. Phenylglycine and its enantiomers are vital building blocks in the pharmaceutical industry, notably for the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin, as well as other pharmacologically active compounds.[1][2][3] The stereochemistry at the α-carbon is paramount to the biological activity of these molecules, making the efficient resolution of racemic mixtures a cornerstone of their industrial production. This document delves into the synthesis of the racemic compound, the principal methodologies for its chiral resolution, and the analytical techniques required for stereochemical validation, providing both theoretical grounding and practical, field-proven protocols for researchers and drug development professionals.

The Significance of Phenylglycine Stereochemistry

Phenylglycine is an α-amino acid distinguished by the direct attachment of a phenyl group to its α-carbon.[4] This structure, lacking the β-methylene spacer found in proteinogenic aromatic amino acids like phenylalanine, imparts significant steric hindrance and unique conformational properties.[4] The D-enantiomer of phenylglycine is a crucial side chain for antibiotics such as ampicillin, while the L-enantiomer serves as a starting material for sweeteners like L-aspartyl-L-phenylglycine methyl ester.[5]

Direct synthesis often yields a racemic mixture (DL-phenylglycine), which is therapeutically and functionally inferior to its enantiopure forms. The introduction of an N-benzoyl group serves a dual purpose: it protects the amino group during certain synthetic transformations and, critically, provides a suitable substrate for highly specific resolution techniques, particularly enzymatic methods.[6] Understanding and mastering the stereochemical resolution of N-Benzoyl-DL-phenylglycine is therefore a key challenge in synthetic and process chemistry.

Synthesis of Racemic N-Benzoyl-DL-phenylglycine

The foundational step before any resolution is the preparation of the racemic N-acylated substrate. The most reliable and widely used method for this is the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-phenylglycine with benzoyl chloride under alkaline conditions.[6]

Causality Behind the Experimental Choices:

-

Alkaline Medium (Sodium Bicarbonate/Hydroxide): An alkali is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Sodium bicarbonate is a sufficiently weak base to facilitate the reaction without promoting significant hydrolysis of the benzoyl chloride or causing unwanted side reactions like racemization of the amino acid itself.[6]

-

Vigorous Stirring: As the reaction involves an aqueous phase (containing the amino acid salt) and an organic phase (benzoyl chloride), vigorous agitation is necessary to maximize the interfacial area and ensure a high reaction rate.

-

Controlled Temperature: The reaction is exothermic. Maintaining a low temperature initially helps to control the reaction rate and minimize the hydrolysis of the acylating agent.[6]

Experimental Protocol: Synthesis of N-Benzoyl-DL-phenylglycine

-

Dissolution: Dissolve DL-phenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Workup: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 with concentrated HCl. This protonates the carboxylate, causing the N-benzoyl derivative to precipitate.

-

Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Purification (Optional): The product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[6]

Chiral Resolution: Isolating the Enantiomers

The separation of the D- and L-enantiomers of N-Benzoyl-phenylglycine is the most critical stage. While classical diastereomeric crystallization can be employed, enzymatic resolution offers superior stereospecificity and is often more environmentally benign.

Enzymatic Resolution: The Method of Choice

Enzymatic resolution is a kinetic resolution technique that leverages the high stereospecificity of enzymes. For N-acylated amino acids, aminoacylases (or simply acylases) are particularly effective.[7] Hog kidney Acylase I and mold acylases (e.g., from Aspergillus oryzae) are well-characterized enzymes that exhibit a strong preference for hydrolyzing the N-acyl group of L-amino acids, leaving the N-acylated D-amino acid untouched.[2][7][8]

The acylase enzyme's active site is chiral and can only accommodate the L-enantiomer of the N-acylated substrate in the correct orientation for catalysis to occur. This results in the selective cleavage of the amide bond in N-Benzoyl-L-phenylglycine to yield L-phenylglycine and benzoic acid. The N-Benzoyl-D-phenylglycine does not fit properly in the active site and remains unreacted.[2][7] The subsequent separation is straightforward due to the significant difference in solubility between the free amino acid (L-phenylglycine) and the acylated one (N-Benzoyl-D-phenylglycine) upon acidification.

Experimental Protocol: Enzymatic Resolution with Acylase I

-

Substrate Preparation: Suspend N-Benzoyl-DL-phenylglycine in deionized water. Adjust the pH to ~7.5 with a dilute solution of LiOH or NaOH to dissolve the substrate, forming its salt.

-

Enzyme Addition: Warm the solution to 37°C in a temperature-controlled water bath. Add Acylase I (a typical loading is 10-50 mg of enzyme per gram of substrate).

-

Incubation: Maintain the solution at 37°C and a constant pH of 7.5 for 24 hours. The progress of the reaction can be monitored by the amount of base consumed to maintain the pH (as benzoic acid is produced) or by periodic analysis with chiral HPLC.

-

Enzyme Deactivation: After the reaction reaches ~50% completion (indicating full conversion of the L-enantiomer), terminate the reaction by adding a small amount of glacial acetic acid or by heating the solution briefly to denature the enzyme.

-

Product Separation:

-

Acidify the solution to a pH of ~5 with concentrated HCl. At this pH, L-phenylglycine is near its isoelectric point and may precipitate.

-

Extract the solution with an organic solvent like ethyl acetate. The unreacted N-Benzoyl-D-phenylglycine will move into the organic phase, while the free L-phenylglycine remains in the aqueous phase.

-

-

Isolation:

-

D-Enantiomer: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield N-Benzoyl-D-phenylglycine. This can be hydrolyzed under acidic conditions (e.g., refluxing with HBr) to obtain D-phenylglycine.[2]

-

L-Enantiomer: The aqueous layer containing L-phenylglycine can be concentrated and the product crystallized.

-

Other Resolution Strategies

While enzymatic resolution is highly efficient, other methods are also employed in specific contexts.

-

Diastereomeric Crystallization: This classical method involves reacting the racemic N-benzoyl-phenylglycine with a chiral resolving agent (a chiral base like brucine or (-)-2-aminobutanol) to form a pair of diastereomeric salts.[9] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent. The major drawback is the need for stoichiometric amounts of often-expensive resolving agents and a subsequent step to recover them.[1]

-

Chiral Chromatography: Analytical and preparative-scale High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) can effectively separate the enantiomers. For instance, columns based on selectors like vancomycin have been used for resolving aromatic amino acids.[10][11] While providing excellent separation, this method is often more costly for large-scale industrial production.

Stereochemical Analysis and Validation

Confirming the success of the resolution and determining the enantiomeric purity of the products is a critical self-validating step.

| Parameter | Technique | Purpose | Expected Outcome |

| Optical Purity | Polarimetry | Measures the rotation of plane-polarized light. | The D- and L-enantiomers will rotate light in equal but opposite directions. The magnitude of the specific rotation indicates the enantiomeric purity. |

| Enantiomeric Excess (ee) | Chiral HPLC | Quantifies the ratio of the two enantiomers in a sample. | A successful resolution should yield products with an ee of >98-99%.[2] |

| Structural Confirmation | NMR Spectroscopy | Confirms the chemical structure of the isolated products. | Spectra should match known standards for N-Benzoyl-D/L-phenylglycine and the corresponding free amino acids. |

| Melting Point | Melting Point Apparatus | A pure enantiomer has a sharp, defined melting point, whereas a racemic mixture typically has a different, often broader, melting range. | Comparison with literature values for the pure enantiomers and the racemate confirms purity. |

The Challenge of Racemization

Phenylglycine and its derivatives are more susceptible to racemization compared to other amino acids like alanine or leucine.[4] This is because the α-proton is relatively acidic, and its removal leads to a carbanion that is stabilized by resonance with the adjacent phenyl ring.[4]

This tendency is a double-edged sword. While it necessitates careful handling of the desired enantiomer to prevent loss of optical purity, it is also exploited in industrial processes. The undesired N-benzoyl-enantiomer (e.g., the L-form if D is the target) can be intentionally racemized under controlled conditions (e.g., heating) and recycled back into the resolution process, a strategy known as Dynamic Kinetic Resolution (DKR), significantly improving the overall process yield beyond the theoretical 50% maximum for a standard kinetic resolution.[9]

Conclusion

The stereochemistry of N-Benzoyl-DL-phenylglycine is a topic of immense practical importance in the pharmaceutical industry. The N-benzoyl group serves as an effective handle for achieving clean and highly specific chiral resolution. Among the available methods, enzymatic resolution using acylases stands out for its efficiency, high stereoselectivity, and favorable environmental profile. A robust process relies on a self-validating system where precise analytical techniques like chiral HPLC and polarimetry confirm the success of the resolution. By understanding the underlying principles of synthesis, stereospecific catalysis, and the potential for racemization, researchers and drug development professionals can effectively design and optimize scalable processes for the production of enantiopure phenylglycine derivatives, which are indispensable for the synthesis of life-saving medicines.

References

- Shigeo, Y., Ichiro, C., & Shigehiko, Y. (1955). Studies on Amino Acids. II: Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine (1). Journal of the Pharmaceutical Society of Japan.

- Process for the preparation of DL-phenylglycine esters. (1975).

- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. (1981).

- Optical Resolution of DL-p- Hydroxyphenylglycine by Preferential Crystalliz

- Revisiting D‐Acylases for D‐Amino Acid Production. (2025). PMC.

- Yamada, S., Chibata, I., & Yamada, S. (1955). Studies on Amino Acids. II: Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine (1). Yakugaku Zasshi.

- Enzymic resolution of DL-phenylglycine. (2025).

- Chibata, I., Ishikawa, T., & Yamada, S. (1957). Studies on Amino Acids. VIII. Studies on the Enzymatic Resolution (VII). Specificity of Mold Acylase*. Bulletin of the Agricultural Chemical Society of Japan.

- The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. (2025). Benchchem.

- Optical resolution of phenyl-glycine amide. (1977).

- Enzymatic hydrolysis of N-acylated amino acids. (2025).

- Reaction of N-benzoyl glycine and amino acids to test the selectivity. (n.d.).

- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.

- Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. (n.d.). PMC.

- L-Phenylglycine. (n.d.). PubChem.

- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015).

- An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable C

- is added in one portion. The reaction begins rapidly, the temperature rising to about 45°. Stirring is continued for 2 hours. The heterogeneous mixture, after dilution with 1 l. of water, is extracted with - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- N-Benzoyl-(S)-phenylglycine. (n.d.). PubChem.

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom

- Buy N-benzoyl-d5-glycine. (n.d.). Smolecule.

- N-Phenylglycine. (n.d.). Wikipedia.

- N-Benzylidene-DL-phenylglycine Ethyl Ester. (n.d.). Benchchem.

- Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. (2018). PubMed.

- Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ

- optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. (n.d.).

- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México.

- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing).

- Resolution processes. (n.d.). Kessels SA.

- N-Phenylglycine 97 103-01-5. (n.d.). Sigma-Aldrich.

- N-Phenylglycine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- 2-Phenylglycine. (n.d.). PubChem.

- N-Phenylglycine. (n.d.). PubChem.

Sources